(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process typically involves the use of specific catalysts and solvents, and the reaction conditions are carefully controlled to ensure the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a pyridazine ring, a piperazine ring, and a pyrazine ring. The exact spatial arrangement of these rings and the associated functional groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It has a molecular weight of336.359
. Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.
Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment.
Compound Design and Evaluation: Researchers designed a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Key Findings:- Molecular docking studies revealed favorable interactions, suggesting their suitability for further development .
Other Potential Biological Activities
Pyridazine and Pyridazinone Derivatives:- Pyridazine and pyridazinone derivatives, including our compound of interest, have shown a wide range of pharmacological activities:
Structural Modifications
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives:- While not directly related to our compound, it’s worth noting that structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized. These compounds may have diverse biological activities .
Future Directions
The compound and its derivatives could be further investigated for their potential applications, particularly in the field of medicinal chemistry. For instance, their anti-tubercular activity could be explored further . Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more detail.
properties
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWHSLEADHYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone |
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